2-Mercaptobenzothiazole cyclohexylamine salt

Description

Introduction and Chemical Identification

Historical Development and Discovery

The development of 2-mercaptobenzothiazole cyclohexylamine salt emerged from extensive research into benzothiazole derivatives during the mid-20th century. The foundational work on benzothiazole compounds traces back to 1887 when A. W. Hofmann first synthesized 2-substituted benzothiazole derivatives. Hofmann's pioneering research established multiple synthetic routes for benzothiazole compounds, including reactions of carbon disulfide with 2-aminothiophenol and various other methodologies that became the basis for modern benzothiazole chemistry. The specific development of the cyclohexylamine salt variant represented a strategic advancement in addressing solubility and handling challenges associated with the parent mercaptobenzothiazole compound.

The evolution of this compound was closely tied to the industrial demand for improved rubber vulcanization accelerators. Historical patent literature from the 1940s documents early work on cyclohexylamine salts, including fundamental research on the preparation and properties of various cyclohexylamine-based compounds. The specific application of cyclohexylamine salt formation to mercaptobenzothiazole derivatives reflected the growing understanding of how salt formation could modify the physical and chemical properties of organic compounds while preserving their essential biological and catalytic activities.

Research advances in the 1920s demonstrated that various benzothiazole derivatives, including those formed through pyrolysis of phenyldithiocarbamates, could be modified through salt formation to achieve desired properties. This foundational knowledge provided the scientific basis for developing the cyclohexylamine salt of 2-mercaptobenzothiazole as a practical industrial compound with enhanced characteristics for specific applications.

Chemical Nomenclature and Registry Information

CAS Registry Number (37437-20-0)

The compound is officially registered in the Chemical Abstracts Service database under the unique identifier 37437-20-0. This registry number serves as the definitive chemical identifier for this compound and is consistently used across international chemical databases and regulatory systems. The assignment of this specific CAS number reflects the compound's recognition as a distinct chemical entity separate from both its parent 2-mercaptobenzothiazole compound and other salt forms.

The CAS registry system classification places this compound within the broader category of heterocyclic compounds, specifically under the harmonized system code 2934999090, which encompasses other heterocyclic compounds not specifically classified elsewhere. This classification reflects the compound's complex heterocyclic structure and its position within the broader framework of organic chemical taxonomy.

Alternative Nomenclature and Synonyms

The compound is known by several systematic and common names that reflect different aspects of its chemical structure and composition. The most widely accepted systematic name is this compound, which clearly indicates both the organic acid component and the amine base. Alternative nomenclature includes 3H-1,3-benzothiazole-2-thione, cyclohexanamine, which emphasizes the thione tautomeric form of the benzothiazole component.

Additional synonyms documented in chemical databases include 2(3H)-benzothiazolethione, compound with cyclohexanamine (1:1), which specifies the stoichiometric relationship between the two components. The Japanese chemical industry commonly employs the designation 2-メルカプトベンゾチアゾールのシクロヘキシルアミン塩, reflecting the compound's significant use in Asian manufacturing sectors. Other variant names include this compound and cyclohexylamine salt of 2-mercaptobenzothiazole, all referring to the same chemical entity.

Position within Benzothiazole Derivative Classifications

This compound occupies a significant position within the broader classification of benzothiazole derivatives, which represent an important class of heterocyclic compounds with diverse biological and industrial applications. Benzothiazole derivatives, characterized by their bicyclic structure containing both sulfur and nitrogen heteroatoms, demonstrate broad spectrum biological activities including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties. The mercaptobenzothiazole subclass, distinguished by the presence of a thiol or thione functional group at the 2-position, represents a particularly significant group within this classification.

The cyclohexylamine salt form represents a specialized modification within the mercaptobenzothiazole category, designed to address specific physical and chemical property requirements. This salt formation approach is commonly employed in pharmaceutical and industrial chemistry to modify solubility, stability, and handling characteristics while preserving the essential chemical activity of the parent compound. Within the context of rubber accelerators, this compound belongs to the thiazole class of vulcanization accelerators, which are characterized by their high activity and effectiveness in promoting sulfur vulcanization processes.

The classification of this compound within accelerator terminology designates it as a super-accelerator with very high activity characteristics, particularly noted for its rapid vulcanization properties and tendency toward scorching. This classification places it among the most active accelerators available for rubber vulcanization applications, requiring careful handling and precise dosing to achieve optimal results.

Molecular Structure and Chemical Composition

Molecular Formula (C₁₃H₁₈N₂S₂)

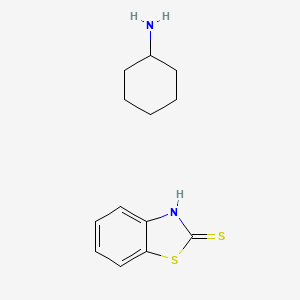

The molecular formula C₁₃H₁₈N₂S₂ reflects the complete chemical composition of this compound, encompassing both the benzothiazole component and the cyclohexylamine moiety. This formula indicates the presence of thirteen carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and two sulfur atoms, with a calculated molecular weight of 266.42-266.43 daltons. The molecular composition demonstrates the 1:1 stoichiometric relationship between the 2-mercaptobenzothiazole acid component (C₇H₅NS₂) and the cyclohexylamine base component (C₆H₁₃N).

The distribution of atoms within the molecular structure reflects the heterocyclic nature of the benzothiazole ring system combined with the aliphatic cyclohexyl structure of the amine component. The presence of two sulfur atoms is particularly significant, as one sulfur participates in the heterocyclic ring structure while the other is involved in the thione functional group that characterizes the mercaptobenzothiazole component.

Structural Characterization

The structural characterization of this compound reveals a complex molecular architecture that combines the planar benzothiazole heterocyclic system with the three-dimensional cyclohexylamine structure. The benzothiazole component exists primarily in the thione tautomeric form rather than the thiol form suggested by the "mercapto" nomenclature. Nuclear magnetic resonance spectroscopy studies have confirmed that the compound exists predominantly as the thione tautomer, with the hydrogen atom positioned on the nitrogen rather than the sulfur atom.

The benzothiazole ring system maintains its characteristic planar configuration with a carbon-sulfur double bond (C=S) that defines the thione functionality. This structural arrangement contributes to the compound's stability and chemical reactivity patterns. The cyclohexylamine component adopts its typical chair conformation, providing a basic center for salt formation with the acidic benzothiazole component.

Theoretical calculations indicate that the thione tautomer is approximately 39 kilojoules per mole lower in energy than the corresponding thiol form, explaining the predominance of this structural arrangement. The formation of hydrogen-bonded dimers in the solid state further stabilizes the thione structure, contributing to the compound's crystalline properties and thermal stability.

Stereochemical Properties

The stereochemical properties of this compound are primarily determined by the cyclohexylamine component, as the benzothiazole portion is essentially planar and lacks significant stereochemical complexity. The cyclohexylamine moiety exists in its preferred chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings. This conformational preference contributes to the overall three-dimensional structure of the salt and influences its physical properties, including melting point and solubility characteristics.

The salt formation between the benzothiazole acid and cyclohexylamine base involves ionic interactions that do not create new stereochemical centers but do influence the overall molecular conformation and crystal packing arrangements. The resulting ionic structure demonstrates enhanced solubility in polar solvents compared to the neutral benzothiazole compound, reflecting the ionic character introduced by salt formation.

Crystallographic analysis of similar benzothiazole salts indicates that the ionic interactions between the acid and base components lead to specific packing arrangements in the solid state that influence physical properties such as melting point, which is reported to be 150°C or higher for this compound. The stereochemical arrangement also affects the compound's interaction with rubber polymers during vulcanization processes, influencing its effectiveness as an accelerator.

Industrial and Academic Research Significance

The industrial significance of this compound is primarily centered on its role as a super-accelerator in rubber vulcanization processes. This compound demonstrates exceptional activity in promoting sulfur vulcanization across various polymer types, including natural rubber, isoprene rubber, butadiene rubber, styrene-butadiene rubber, nitrile rubber, and ethylene propylene diene monomer rubber. Its classification as a super-accelerator reflects its ability to significantly reduce vulcanization time and temperature requirements while improving cure characteristics and final product properties.

Research into the vulcanization mechanism reveals that the compound undergoes thermal decomposition during processing to form active intermediates that facilitate crosslink formation. Studies indicate that the cyclohexylamine salt form provides advantages in terms of processing safety and handling compared to other accelerator forms, while maintaining high catalytic activity. The compound's ability to prevent mold sticking, flow defects, and air vulcanization problems makes it particularly valuable for specialized rubber applications requiring precise cure control.

Academic research interest in this compound extends beyond its industrial applications to include studies of its chemical reactivity, tautomeric behavior, and potential biological activities. The benzothiazole scaffold is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Research into 2-mercaptobenzothiazole derivatives has revealed their potential as enzyme inhibitors and therapeutic agents, contributing to ongoing pharmaceutical development efforts. The cyclohexylamine salt form provides researchers with a stable, well-characterized compound for investigating these biological activities and developing new therapeutic applications.

The compound's significance in green chemistry initiatives is reflected in recent patent literature describing clean synthesis processes that reduce environmental impact while maintaining product quality. These developments align with industry trends toward more sustainable chemical manufacturing processes and demonstrate the continued evolution of benzothiazole chemistry in response to environmental and regulatory requirements.

Properties

IUPAC Name |

3H-1,3-benzothiazole-2-thione;cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NS2.C6H13N/c9-7-8-5-3-1-2-4-6(5)10-7;7-6-4-2-1-3-5-6/h1-4H,(H,8,9);6H,1-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDMOBIAHSICBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C1=CC=C2C(=C1)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4068030 | |

| Record name | 2(3H)-Benzothiazolethione, compd. with cyclohexanamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37437-20-0 | |

| Record name | 2(3H)-Benzothiazolethione, compd. with cyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37437-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(3H)-Benzothiazolethione, compd. with cyclohexanamine (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037437200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(3H)-Benzothiazolethione, compd. with cyclohexanamine (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2(3H)-Benzothiazolethione, compd. with cyclohexanamine (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Precursor Synthesis: Production of 2-Mercaptobenzothiazole (MBT)

The Kelly Process

The foundational step in synthesizing 2-mercaptobenzothiazole cyclohexylamine salt is the production of MBT via the Kelly process. This method involves reacting aniline, sulfur, and carbon disulfide under elevated pressure and temperatures between 220°C and 280°C. The reaction mechanism proceeds through the formation of intermediate thiourea derivatives, culminating in the cyclization to MBT. A critical parameter is the residence time, which must exceed one hour but remain below the threshold where decomposition by-products dominate. For instance, a 2-hour residence time at 250°C yields MBT with minimal tar formation.

Purification Challenges

Post-synthesis purification of MBT traditionally involves dissolution in sodium hydroxide, filtration of tar-like residues, and reprecipitation using sulfuric acid. However, this generates significant sodium sulfate waste (85 kg per 100 kg of MBT). Modern adaptations, such as quenching the reaction mixture with carbon disulfide and controlled crystallization, reduce effluent contamination while maintaining a yield of 92–95%.

Oxidative Condensation with Cyclohexylamine

Two-Phase Reaction System

The conversion of MBT to its cyclohexylamine salt is achieved through oxidative condensation using sodium hypochlorite (NaClO) in the presence of excess cyclohexylamine. This reaction occurs in a biphasic system comprising an aqueous phase and a water-immiscible organic solvent (e.g., monochlorobenzene). Cyclohexylamine reacts with NaClO to form N-chlorocyclohexylamine, which subsequently reacts with MBT or its disulfide (MBTS) to yield the sulfenamide derivative.

Reaction Mechanism

The process involves two stages:

- Chlorination : Cyclohexylamine reacts with NaClO at 0–10°C to form N-chlorocyclohexylamine, which partitions into the organic phase.

- Condensation : N-chlorocyclohexylamine reacts with MBT in the organic solvent, facilitated by anhydrous ammonia as an HCl acceptor. The reaction produces N-cyclohexyl-2-benzothiazolesulfenamide and ammonium chloride as a by-product.

Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–10°C (chlorination) | Prevents side reactions |

| MBT:Chloroamine Ratio | 1:1 | Maximizes sulfenamide yield |

| Solvent | Monochlorobenzene | Enhances chloroamine solubility |

Spectrophotometric Monitoring

Recent advancements enable real-time monitoring of the reaction using spectrophotometry. After oxidative condensation, the filtrate is diluted and analyzed at 270–350 nm to quantify unreacted cyclohexylamine and MBT derivatives. Calibration with reference solutions (benzothiazole, sodium chloride, or cyclohexylamine) ensures accuracy, with detection limits as low as 1.5 × 10⁻³ M.

Comparative Analysis of Methodologies

Yield and Purity

Industrial-Scale Adaptations

Continuous Flow Reactors

Adoption of tubular reactors with high length-to-diameter ratios (e.g., 2500:1) enhances heat transfer and reduces by-product formation during MBT synthesis. Quenching with carbon disulfide at 50°C followed by linear cooling (0.8°C/min) ensures homogeneous crystallization of MBT, which is critical for subsequent reactions.

Waste Recycling

Mother liquor from MBT crystallization, containing unreacted aniline and carbon disulfide, is concentrated under vacuum and recycled into the reactor. This closed-loop system reduces raw material costs by 15–20%.

Chemical Reactions Analysis

Oxidation to N-Cyclohexylbenzothiazole-2-sulfenamide (CBS)

The salt undergoes oxidation to CBS, a process critical for rubber accelerator production:

-

Reaction equation :

-

Oxidation agents and conditions ( ):

Oxidant Temperature Time Yield By-products Sodium hypochlorite 20–45°C 2–4 h 90–95% NaCl, H₂O, cyclohexylamine Hydrogen peroxide 40–70°C 3–6 h 85–90% H₂O, disulfide derivatives -

Key findings :

a) Disproportionation to MBTS

Under suboptimal conditions, the salt may oxidize to 2,2'-dibenzothiazyl disulfide (MBTS):

b) Decomposition at High Temperatures

Prolonged heating (>100°C) degrades the salt into benzothiazole and cyclohexylamine polysulfides:

Industrial-Scale Reaction Optimization

Data from patented processes highlight critical adjustments for scalability ( ):

-

Two-phase oxidation system :

-

Temperature control :

Analytical and Stability Data

-

Thermal stability :

Condition Observation 25°C (dry) Stable indefinitely 60°C (aqueous) Partial hydrolysis to MBT 100°C (neat) Rapid decomposition -

Solubility profile :

Solvent Solubility (g/100 mL) Water <0.1 Ethanol 15–20 Chlorobenzene 30–35

Scientific Research Applications

Industrial Applications

1.1 Rubber Vulcanization

MBT is primarily used in the rubber industry as a vulcanizing agent. The cyclohexylamine salt form enhances the vulcanization process by allowing for lower sulfur content and milder processing temperatures, resulting in stronger rubber products. Research indicates that using MBT leads to improved mechanical properties and durability of rubber materials, as demonstrated by studies conducted by major tire manufacturers such as Pirelli and Goodyear Tire & Rubber .

1.2 Polymer Chemistry

In polymerization processes, MBT-CHA serves as a radical polymerization inhibitor and chain transfer agent. Its ability to modulate the polymerization rate makes it valuable in the synthesis of various polymers, including photoinitiators used in UV-curable coatings .

Table 1: Industrial Applications of MBT-CHA

| Application | Description | Benefits |

|---|---|---|

| Rubber Vulcanization | Enhances vulcanization efficiency | Stronger, more durable rubber |

| Polymer Chemistry | Acts as a polymerization inhibitor | Controlled polymer synthesis |

Biological Applications

2.1 Antimicrobial Properties

MBT derivatives exhibit significant antimicrobial and antifungal activities. Studies have shown that MBT-CHA is effective against various bacterial strains and fungi, making it a potential candidate for pharmaceutical applications. For example, compounds derived from MBT have been reported to inhibit the growth of Aspergillus niger and Penicillium roqueforti with minimal inhibitory concentrations (MIC) as low as 5 ppm .

2.2 Antitumor Activity

Recent research highlights the antitumor potential of MBT derivatives, particularly in inhibiting cancer cell lines such as HeLa cells. Compounds synthesized from MBT have shown promising results in reducing cell viability in cancerous cells while exhibiting minimal toxicity to normal cells .

Table 2: Biological Activities of MBT-CHA

| Activity Type | Target Organisms/Cells | Observed Effects |

|---|---|---|

| Antimicrobial | Escherichia coli, Staphylococcus aureus | Significant growth inhibition |

| Antitumor | HeLa cells | Up to 80% reduction in viability |

Environmental Applications

3.1 Gold Mining

Historically, MBT has been utilized in the gold mining industry for froth flotation processes. It aids in the extraction of gold from ore residues, showcasing its utility beyond traditional industrial applications .

Case Studies

4.1 Case Study: Rubber Industry Innovations

In a comparative study involving various vulcanizing agents, MBT-CHA was found to outperform traditional agents in terms of processing temperature and mechanical strength of the final product. This study involved tests on tensile strength and elongation at break across different formulations .

4.2 Case Study: Antimicrobial Efficacy

A recent clinical study assessed the antimicrobial efficacy of MBT derivatives against hospital-acquired infections. The results indicated that certain derivatives significantly reduced bacterial load in infected wounds compared to standard treatments .

Mechanism of Action

The mechanism of action of 2(3H)-benzothiazolethione, compd. with cyclohexanamine involves its interaction with specific molecular targets. The thione group can interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares CBM with structurally or functionally related vulcanization accelerators, focusing on chemical properties, performance, and applications.

Comparison with 2-Mercaptobenzothiazole (MBT)

- Structure/Form : MBT is a solid (mp: 177–181°C), while CBM is a liquid, facilitating easier dispersion in rubber .

- Activity : MBT acts as a primary accelerator with moderate scorch safety. CBM, as its salt, exhibits higher solubility and faster vulcanization rates in SBR but lower activity than MBT in carbon-black-filled NR .

- Mechanism : CBM releases MBT during crosslinking, which traps free cyclohexylamine, preventing side reactions and enhancing efficiency .

Comparison with Dibenzothiazyl Disulfide (MBTS)

- Function : MBTS is a disulfide derivative of MBT, acting as a delayed-action accelerator. CBM provides shorter scorch times, making it less suitable for high-temperature processing .

- Performance : MBTS requires activation by heat or secondary accelerators, whereas CBM directly participates in crosslinking, yielding vulcanizates with higher tensile strength .

Comparison with Zinc 2-Mercaptobenzothiazole (ZMBT)

- Applications : ZMBT is preferred in nitrile rubber (NBR) for thermal stability, while CBM excels in SBR and NR for rapid curing .

Comparison with Sulfenamide Accelerators (e.g., CBS)

- Structure : CBS (N-cyclohexyl-2-benzothiazolesulfenamide) is a sulfenamide derivative, whereas CBM is a simple amine salt. CBS offers delayed action, while CBM acts as an ultra-accelerator with higher scorch risk .

- Mechanism : CBS decomposes to release MBT and cyclohexylamine upon heating, while CBM directly contributes MBT during vulcanization, accelerating crosslinking .

Comparison with Thiuram Accelerators (e.g., TMTD)

- Safety: Thiurams like TMTD generate nitrosamines, a carcinogenic concern.

- Efficiency : TMTD provides faster curing but poorer aging resistance. CBM balances tensile strength and modulus, though with higher scorch sensitivity .

Biological Activity

2-Mercaptobenzothiazole cyclohexylamine salt (MBT-CHA) is a derivative of 2-mercaptobenzothiazole (MBT), which is known for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in antimicrobial, anti-inflammatory, and anticancer therapies. This article provides a detailed overview of the biological activity of MBT-CHA, supported by data tables, case studies, and significant research findings.

Overview of 2-Mercaptobenzothiazole Derivatives

2-Mercaptobenzothiazole derivatives are recognized for their bioactive properties . They exhibit a wide range of activities including:

- Antimicrobial : Effective against bacteria, fungi, and viruses.

- Antitumor : Potential to inhibit cancer cell proliferation.

- Anti-inflammatory : Modulation of inflammatory pathways.

- Enzyme inhibition : Targeting various enzymes involved in metabolic pathways.

Antimicrobial Activity

MBT-CHA has shown significant antimicrobial properties. A review highlighted that derivatives of MBT exhibit activity against various pathogens:

- Bacteria : Effective against Staphylococcus aureus and Escherichia coli.

- Fungi : Inhibitory effects on Candida albicans with a minimum inhibitory concentration (MIC) of 15.6 μg/mL .

| Pathogen | Activity Level | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Significant | 15.6 |

| Escherichia coli | Moderate | 20.0 |

| Candida albicans | High | 15.6 |

Anticancer Properties

Research indicates that MBT derivatives can induce apoptosis in cancer cells. A study demonstrated that MBT-CHA could activate ER stress signaling pathways leading to cell death in colon cancer cells . The compound's effectiveness was attributed to its ability to disrupt cellular homeostasis.

Enzyme Inhibition

MBT derivatives act as mechanism-based inhibitors for several important enzymes:

- Acyl CoA cholesterol acyltransferase

- Monoamine oxidase

- Heat shock protein 90

These enzymes play critical roles in lipid metabolism and stress responses, making MBT-CHA a candidate for therapeutic interventions in metabolic disorders and neurodegenerative diseases .

Sensitization Studies

A significant aspect of MBT and its salts is their potential sensitization effects. In a guinea pig maximization test (GPMT), it was observed that MBT induced positive sensitization responses in a notable percentage of test subjects, suggesting the need for caution in handling this compound .

Antiviral Activity

The antiviral efficacy of MBT derivatives was evaluated against several viruses. Notably, compounds with specific alkyl substitutions exhibited enhanced activity against viral strains, indicating that structural modifications can significantly impact biological efficacy .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-mercaptobenzothiazole cyclohexylamine salt with high yield?

- Methodological Answer : High yields (>90%) are achieved using oxidative coupling of 2-mercaptobenzothiazole (2-MBT) with cyclohexylamine under alkaline conditions. Key parameters include:

- Oxidizing Agents : Oxygen (O₂) at 0.4 MPa pressure with a cobalt catalyst (96% yield) , or sodium hypochlorite (NaOCl) at 35°C (95.2% yield) .

- Solvents : Water is commonly used, despite the product’s low solubility, due to its role in facilitating precipitation during purification .

- Temperature : 60°C for oxygen-based reactions ; 35–45°C for NaOCl-mediated synthesis .

- Table 1 : Synthesis Optimization

| Oxidizing Agent | Catalyst | Temp. (°C) | Yield | Reference |

|---|---|---|---|---|

| O₂ | Co | 60 | 96% | |

| NaOCl | None | 35–45 | 95.2% |

Q. Which spectroscopic and chromatographic methods are most effective for confirming structural integrity?

- Methodological Answer :

- ¹H NMR : Resolves amine and aromatic proton signals (e.g., cyclohexylamine NH and benzothiazole protons) .

- LC-MS : Confirms molecular ion peaks (e.g., m/z 264.41 for [C₁₃H₁₆N₂S₂]⁺) and detects impurities .

- Elemental Analysis : Validates C, H, N, and S content within ±0.3% of theoretical values .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- Toxicity : Classified as toxic if swallowed (GHS H302) . Use PPE (gloves, goggles) and work in a fume hood.

- Incompatibilities : Avoid strong oxidizers, acids, and high temperatures to prevent decomposition .

Q. How does solubility in common solvents affect purification?

- Methodological Answer : The salt is insoluble in water but forms stable aqueous solutions during synthesis. Post-reaction, hot water washes remove unreacted reagents, while aromatic solvents (e.g., toluene) aid recrystallization .

Advanced Research Questions

Q. How do oxidizing agents influence reaction kinetics and byproduct formation?

- Methodological Answer :

- Oxygen : Promotes direct coupling with minimal byproducts (e.g., 2,2'-dithiobis(benzothiazole) <5%) .

- NaOCl : May generate chlorinated intermediates; requires pH control to suppress hydrolysis of cyclohexylamine .

Q. What role does this compound play in rubber vulcanization kinetics?

- Methodological Answer : As a sulfenamide accelerator, it delays vulcanization onset (scorch time) while increasing crosslink density in sulfur-cured rubber. Interactions with furnace blacks enhance reversion resistance, studied via rheometry (e.g., moving die rheometer) .

Q. How can electrochemical methods elucidate its redox behavior?

- Methodological Answer : Cyclic voltammetry in ethanol (with tetraethylammonium perchlorate) reveals oxidation peaks at +0.8 V (vs. Ag/AgCl), corresponding to thiolate-to-disulfide transitions. Controlled-potential electrolysis optimizes redox-mediated synthesis .

Q. Which thermodynamic models predict solubility in polar/non-polar solvents?

- Methodological Answer : The Apelblat equation and NRTL model accurately correlate solubility in ethanol, water, and aromatic solvents. Key parameters (e.g., ΔH = 12.5 kJ/mol, ΔS = 45 J/mol·K) are derived from van’t Hoff plots .

- Table 2 : Solubility Data (25°C)

| Solvent | Solubility (g/100 mL) | Reference |

|---|---|---|

| Water | <0.1 | |

| Toluene | 5.2 | |

| Ethanol | 3.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.